Cas no 2229276-57-5 (3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one)

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one
- 2229276-57-5
- EN300-1955271
-
- インチ: 1S/C12H11F3O/c13-12(14,15)11(16)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2
- InChIKey: JGLQSPJTYKHTAJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1=CC=CC2CCCC=21)=O)(F)F
計算された属性
- せいみつぶんしりょう: 228.07619946g/mol
- どういたいしつりょう: 228.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1Ų
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955271-0.5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1955271-0.05g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1955271-5.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1955271-0.1g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1955271-2.5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1955271-0.25g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1955271-1.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1955271-10.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1955271-1g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1955271-5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 5g |
$3273.0 | 2023-09-17 |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-oneに関する追加情報
Introduction to 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2229276-57-5) and Its Emerging Applications in Chemical Biology
The compound 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one, identified by the CAS number 2229276-57-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a dihydronaphthalene core with a trifluoromethyl-substituted ketone moiety, make it a compelling candidate for further exploration in drug discovery and molecular interactions.
At the heart of this compound's appeal lies its dual functionality. The dihydro-1H-inden scaffold provides a rigid aromatic system that can serve as a privileged structure in medicinal chemistry, known for its ability to interact favorably with biological targets. Meanwhile, the presence of the trifluoropropyl group introduces electron-withdrawing and lipophilic properties, which can modulate the compound's pharmacokinetic profile and binding affinity. This combination has garnered interest among researchers seeking novel scaffolds for developing bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how such compounds interact with biological systems. Studies suggest that the trifluoromethyl substituent can enhance metabolic stability and binding affinity by influencing electronic distributions and steric hindrance around the target protein. This has opened new avenues for designing molecules with improved pharmacological properties.
In particular, the indanone derivative core of this compound has been explored in various contexts. For instance, related structures have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them relevant to the development of anti-inflammatory therapies. The trifluoromethyl group further fine-tunes these interactions by enhancing binding interactions through dipole-dipole interactions and halogen bonding.
One of the most intriguing aspects of 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one is its potential as a building block for more complex molecules. The reactive ketone group can undergo various transformations, such as condensation reactions with nucleophiles or enolate intermediates, allowing for the synthesis of heterocyclic derivatives with tailored biological activities. This flexibility makes it an invaluable tool for medicinal chemists aiming to explore new chemical space.
The compound's synthesis has also been optimized through modern methodologies. Advances in catalytic processes have enabled more efficient production routes, reducing costs and improving yields. Such improvements are crucial for advancing research from academic settings to industrial applications, where scalability and cost-effectiveness are paramount.
From a broader perspective, this molecule exemplifies the intersection of organic chemistry and biochemistry in driving innovation. The deliberate incorporation of functional groups like the trifluoropropyl moiety highlights how structural modifications can be leveraged to achieve desired pharmacological outcomes. This approach aligns with current trends in drug discovery toward rational design based on mechanistic understanding rather than empirical screening alone.
Future research directions may focus on exploring analogs of 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one to identify even more potent or selective bioactivities. Techniques such as high-throughput screening combined with structure-based drug design could accelerate this process by rapidly evaluating large libraries of related compounds.
The growing interest in fluorinated compounds underscores their importance in modern pharmaceutical development. The ability to fine-tune electronic properties and metabolic stability through fluorine substitution makes such molecules particularly attractive for drug design. As our understanding of these effects deepens, compounds like this one are likely to play an increasingly significant role in developing next-generation therapeutics.
In conclusion,3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2229276-57-5) stands out as a versatile and promising molecule with applications spanning chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovation at multiple levels—from molecular design to therapeutic development—and its continued study is likely to yield valuable insights into drug action mechanisms.
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